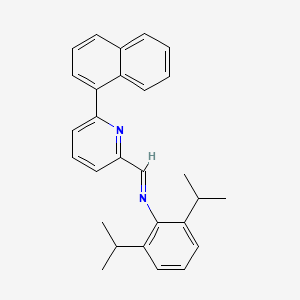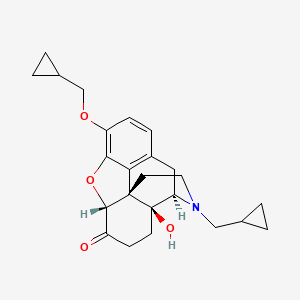
3-O-Cyclopropylmethylnaltrexone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-Cyclopropylmethylnaltrexone is a synthetic opioid receptor antagonist. It is a derivative of naltrexone, a well-known opioid antagonist used in the treatment of opioid and alcohol dependence. The compound has a molecular formula of C24H29NO4 and a molecular weight of 395.49 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Cyclopropylmethylnaltrexone typically involves the alkylation of naltrexone with a cyclopropylmethyl halide. The process begins with the preparation of naltrexone from noroxymorphone through a series of chemical reactions, including oxidation and reduction steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions
3-O-Cyclopropylmethylnaltrexone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: The cyclopropylmethyl group can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various alkyl or aryl derivatives .
Aplicaciones Científicas De Investigación
3-O-Cyclopropylmethylnaltrexone has a wide range of applications in scientific research:
Mecanismo De Acción
3-O-Cyclopropylmethylnaltrexone exerts its effects by binding to opioid receptors, primarily the mu-opioid receptor. By binding to these receptors, it blocks the euphoric and analgesic effects of opioids, making it useful in the treatment of opioid dependence . The compound also has some activity at kappa and delta opioid receptors, contributing to its overall pharmacological profile .
Comparación Con Compuestos Similares
Similar Compounds
Naltrexone: The parent compound, used widely in the treatment of opioid and alcohol dependence.
Naloxone: Another opioid antagonist, primarily used to reverse opioid overdoses.
Methylnaltrexone: A derivative used to treat opioid-induced constipation without affecting analgesia.
Uniqueness
3-O-Cyclopropylmethylnaltrexone is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for opioid receptors. This makes it a valuable tool in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C24H29NO4 |
|---|---|
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
(4R,4aS,7aR,12bS)-9-(cyclopropylmethoxy)-3-(cyclopropylmethyl)-4a-hydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C24H29NO4/c26-17-7-8-24(27)19-11-16-5-6-18(28-13-15-3-4-15)21-20(16)23(24,22(17)29-21)9-10-25(19)12-14-1-2-14/h5-6,14-15,19,22,27H,1-4,7-13H2/t19-,22+,23+,24-/m1/s1 |
Clave InChI |
CWBIRQZMHBILAR-QLBRKBSLSA-N |
SMILES isomérico |
C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)OCC7CC7)O5)O |
SMILES canónico |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)OCC7CC7)O5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


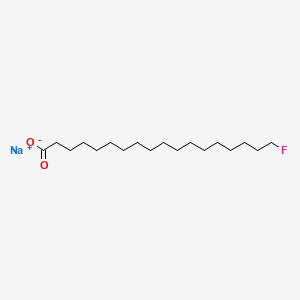
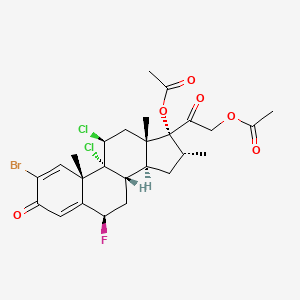

![N-(2-pyridin-2-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B13414624.png)

![3,6-bis[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B13414629.png)
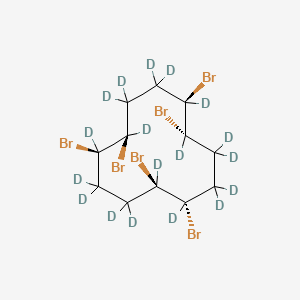
![(2R,4R,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxyoxolan-3-one](/img/structure/B13414648.png)
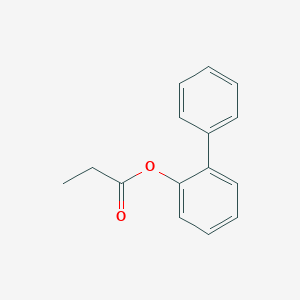
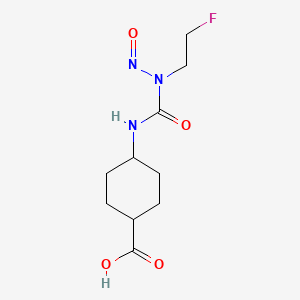


![(10R,13S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13414688.png)
